molecular formula C19H15N3 B087481 Trityl azide CAS No. 14309-25-2

Trityl azide

Cat. No.: B087481
CAS No.: 14309-25-2
M. Wt: 285.3 g/mol
InChI Key: OZHQKHFCDZKWFC-UHFFFAOYSA-N
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Description

Trityl azide, also known as triphenylmethyl azide, is an organic compound with the molecular formula C19H15N3. It is a derivative of triphenylmethane, where the hydrogen atom of the central carbon is replaced by an azide group (N3). This compound is a valuable reagent in organic synthesis, particularly in the preparation of other azides and in click chemistry reactions.

Mechanism of Action

Target of Action

Trityl azide, like other trityl compounds, primarily targets organic compounds for various chemical reactions . The trityl moiety is often used as a protective group in organic synthesis, particularly for the protection of various functional groups such as thiols, amines, and alcohols . It is also used as a catalyst for C–C bond formation, in dye chemistry, carbohydrate chemistry, and in the synthesis of polymers and peptides .

Mode of Action

The trityl moiety interacts with its targets through a variety of chemical reactions. For instance, it can act as a neutral Lewis acid in different chemical reactions . It is also widely used in hydride abstraction reactions, both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses . Furthermore, it is extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

Biochemical Pathways

Trityl compounds in general have been used in a wide range of chemical processes and syntheses . They play a role in the formation of C–C bonds, dye chemistry, carbohydrate chemistry, and the synthesis of polymers and peptides .

Pharmacokinetics

Many trityl compounds are known to be well soluble in water , which could potentially influence their bioavailability.

Result of Action

The result of this compound’s action largely depends on the specific chemical reaction it is involved in. For instance, in the protection of various functional groups in organic synthesis, the trityl group can be removed under various conditions, such as reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . In the context of hydride abstraction reactions, the trityl cation acts as an efficient activator and one-electron oxidant .

Action Environment

The action of this compound, like other chemical compounds, can be influenced by various environmental factors. For instance, the stability of trityl compounds can be affected by the presence of certain reagents or conditions, such as trifluoroacetic acid in dichloromethane, which can easily remove an alcohol protecting group . Furthermore, the solubility of trityl compounds in water suggests that the aqueous environment could influence their action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trityl azide can be synthesized through the reaction of trityl chloride (triphenylmethyl chloride) with sodium azide in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods: While this compound is primarily synthesized in laboratory settings for research purposes, its industrial production would follow similar synthetic routes. The process would involve the careful handling of sodium azide, a potentially hazardous reagent, and the use of appropriate safety measures to ensure safe production.

Chemical Reactions Analysis

Types of Reactions: Trityl azide undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: this compound can be reduced to tritylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.

    Cycloaddition: Copper(I) catalysts are often employed in click chemistry reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed:

    Substitution: Various trityl derivatives depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

    Reduction: Tritylamine.

Scientific Research Applications

Trityl azide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other azides and in click chemistry to form triazoles, which are valuable in drug discovery and materials science.

    Biology: this compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of triazole-containing drugs with antimicrobial and anticancer properties.

    Industry: this compound is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

    Benzyl Azide: Similar to trityl azide but with a benzyl group instead of a trityl group.

    Phenyl Azide: Contains a phenyl group attached to the azide moiety.

    Alkyl Azides: General class of compounds where an alkyl group is attached to the azide group.

Uniqueness of this compound: this compound is unique due to the presence of the bulky trityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes this compound particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and in bioconjugation techniques.

Properties

IUPAC Name

[azido(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQKHFCDZKWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065750
Record name Benzene, 1,1',1''-(azidomethylidyne)tris-
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Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14309-25-2
Record name 1,1′,1′′-(Azidomethylidyne)tris[benzene]
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Record name Trityl azide
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Record name Trityl azide
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Record name Benzene, 1,1',1''-(azidomethylidyne)tris-
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Record name Benzene, 1,1',1''-(azidomethylidyne)tris-
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Synthesis routes and methods I

Procedure details

To a suspension of sodium azide (19.0 g : 0.283 Mol.) in dimethyl- formamide (130 ml) is added trityl chloride (76.0 g : 0.273 Mol.), and the mixture is stirred at room temperature for 5 hours. The reaction mixture is diluted with water and extracted with ether. The extract is washed with brine, dried over sodium sulfate, and concentrated to give trityl azide. To a solution of this azide in acetone (300 ml) is added methyl propiolate (24 ml : 0.27 Mol.), and the mixture is heated under reflux for 6 days. The reaction mixture is cooled to the room temperature and diluted with ether. The separating crystals are collected by filtration to give 1-trityl-1,2,3-triazol-4-ylcarboxylic acid methyl ester (62.0 g) as colorless crystals. Yield: 62%. mp. 189° to 190° C. NMR δ (CDCl3) ppm: 3.93(s, 3H), 7.05-7.15(m, 6H), 7.3-7.4(m, 9H), 8.02(s, 1H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes trityl azide useful in studying thermal decomposition kinetics?

A1: this compound is often employed as a reference material for evaluating the kinetics of thermal decomposition processes. This is because its decomposition follows a relatively simple kinetic model, primarily first order [, ], making it suitable for validating different kinetic analysis methods like those outlined in ASTM standards E2041 and E698 [].

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound (C19H15N3) features a sterically bulky trityl group attached to an azide (-N3) functional group. The steric hindrance provided by the three phenyl rings of the trityl group influences the reactivity of the azide, potentially affecting its stability and reaction pathways [].

Q3: What analytical techniques are commonly used to study this compound?

A3: Several analytical methods are employed to characterize and study this compound. Differential Scanning Calorimetry (DSC) is frequently used to investigate its thermal decomposition behavior, determining kinetic parameters like activation energy and reaction order [, ]. Other techniques, like HPLC, are utilized to quantify this compound and related impurities in various matrices [].

Q4: Are there any known safety concerns associated with handling this compound?

A4: While the provided texts don't detail specific safety data, it's crucial to treat all azide compounds with caution. Azides are known to be potentially explosive, especially in their pure form or at elevated temperatures. Researchers should consult relevant safety data sheets and handle this compound with appropriate personal protective equipment and under controlled laboratory conditions.

Q5: What are the potential applications of this compound in organic synthesis?

A5: this compound serves as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of nitrogen-containing functionalities. For instance, research indicates it can be utilized in the presence of Yb(OTF)3 as a catalyst to achieve single C-F thiolation and azidation reactions with o-(hydrosilyl)benzotrifluorides [].

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